

An In-depth Technical Guide to Di(propan-2-yl) Sulfite

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diisopropyl sulfite*

Cat. No.: *B117700*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of di(propan-2-yl) sulfite, also known by its IUPAC name, dipropan-2-yl sulfite. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It details the compound's chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its relevance within biological systems through a depiction of the sulfite metabolism pathway.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound commonly known as **diisopropyl sulfite** is dipropan-2-yl sulfite.^[1] Its chemical structure consists of a sulfurous acid molecule esterified with two isopropyl groups.

Synonyms: **Diisopropyl sulfite**, Sulfurous acid, diisopropyl ester, Sulfurous acid, bis(1-methylethyl) ester.^[1] CAS Number: 4773-13-1^[1] Molecular Formula: C₆H₁₄O₃S^[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for dipropan-2-yl sulfite is presented in the tables below for easy reference and comparison.

Physicochemical Properties

Property	Value	Source
Molecular Weight	166.24 g/mol	[1]
Appearance	Colorless liquid	
Boiling Point	103-104 °C	
Density	0.975 g/cm ³	
Solubility	Soluble in ethanol and ether, slightly soluble in water.	

Computed Properties

Property	Value	Source
XLogP3	1.8	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	2	[1]
Exact Mass	166.066365 g/mol	[1]
Monoisotopic Mass	166.066365 g/mol	[1]
Topological Polar Surface Area	54.7 Å ²	[1]
Heavy Atom Count	10	[1]
Formal Charge	0	[1]
Complexity	121	[1]

Spectroscopic Data

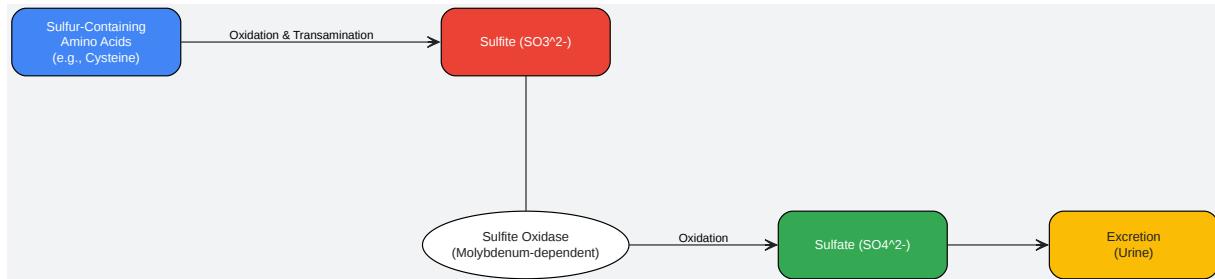
Spectroscopy	Data Highlights	Source
Mass Spectrometry (GC-MS)	Available in the NIST Mass Spectrometry Data Center.	[1]
Infrared (IR) Spectra	FTIR and ATR-IR spectra are available.	[1]

Experimental Protocols

Synthesis of Di(propan-2-yl) Sulfite

This protocol describes the synthesis of dipropan-2-yl sulfite from isopropanol and thionyl chloride. This method is adapted from established procedures for the preparation of other dialkyl sulfites.

Materials:


- Isopropanol (propan-2-ol), anhydrous
- Thionyl chloride (SOCl_2)
- Pyridine, anhydrous
- Diethyl ether, anhydrous
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer
- Ice bath
- Distillation apparatus

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous isopropanol (2.0 equivalents) and anhydrous pyridine (2.2 equivalents). Cool the flask in an ice bath with stirring.
- **Addition of Thionyl Chloride:** Slowly add thionyl chloride (1.0 equivalent) dropwise from the dropping funnel to the cooled isopropanol-pyridine mixture. Maintain the temperature of the reaction mixture below 10 °C during the addition.
- **Reaction:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
- **Work-up:** Dilute the reaction mixture with anhydrous diethyl ether. Filter the mixture to remove the pyridinium hydrochloride precipitate.
- **Washing:** Transfer the filtrate to a separatory funnel and wash sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by vacuum distillation to obtain pure dipropan-2-yl sulfite.

Biological Context: Sulfite Metabolism Pathway

Di(propan-2-yl) sulfite, as a sulfite-containing compound, is relevant to the broader biological pathways of sulfur metabolism. In humans, sulfites are metabolized through a specific enzymatic pathway primarily in the liver. Understanding this pathway is crucial for assessing the potential biological effects and toxicity of sulfite-containing compounds.[\[2\]](#)[\[3\]](#)

[Click to download full resolution via product page](#)

Human Sulfite Metabolism Pathway.

This pathway illustrates the conversion of sulfur-containing amino acids into sulfite, which is then oxidized to sulfate by the molybdenum-dependent enzyme sulfite oxidase.^[4] The resulting sulfate is a less toxic compound that can be readily excreted from the body.^[2]

Toxicological Profile

While specific toxicological data for di(propan-2-yl) sulfite is limited, the toxicity of sulfites, in general, has been studied. High concentrations of sulfites have been shown to induce apoptosis and inhibit cell proliferation in human hepatocytes.^[5] The mechanism of toxicity is believed to involve damage to mitochondrial integrity.^[5] Furthermore, some individuals exhibit sulfite sensitivity, which can lead to allergic-like reactions.^[6]

Conclusion

This technical guide provides essential information on di(propan-2-yl) sulfite for the scientific community. The compilation of its physicochemical properties, a detailed synthetic protocol, and the context of its metabolism offers a foundational resource for researchers and professionals engaged in chemical synthesis, drug development, and toxicological studies.

Further research into the specific biological activities and toxicological profile of di(propan-2-yl) sulfite is warranted to expand upon the foundational knowledge presented herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diisopropyl Sulfite | C6H14O3S | CID 536816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. worldhealthlaboratories.com [worldhealthlaboratories.com]
- 3. scholars.nova.edu [scholars.nova.edu]
- 4. portlandclinicofnaturalhealth.com [portlandclinicofnaturalhealth.com]
- 5. Mechanism analysis of toxicity of sodium sulfite to human hepatocytes L02 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review of sulfite sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Di(propan-2-yl) Sulfite]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b117700#iupac-name-for-diisopropyl-sulfite>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com